(2R,3R)-butano-2,3-diol

Descripción general

Descripción

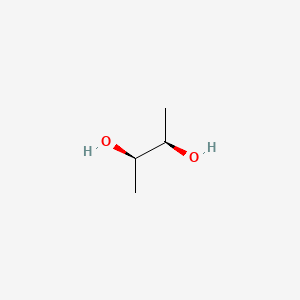

(R,R)-2,3-Butanediol is a chiral diol with the molecular formula C4H10O2. It is one of the stereoisomers of 2,3-butanediol, which exists in three forms: (2R,3R)-butane-2,3-diol, (S,S)-2,3-butanediol, and meso-2,3-butanediol. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.

Aplicaciones Científicas De Investigación

(R,R)-2,3-Butanediol has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound serves as a precursor for the biosynthesis of various natural products and secondary metabolites.

Medicine: (R,R)-2,3-Butanediol is investigated for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.

Industry: It is used in the production of polymers, resins, and plasticizers. Additionally, it serves as a solvent and a stabilizer in various industrial processes.

Mecanismo De Acción

Target of Action

The primary target of (2R,3R)-butane-2,3-diol, also known as (2R,3R)-(-)-2,3-Butanediol or (R,R)-2,3-butanediol, is the bacterium Staphylococcus aureus . This bacterium is a major foodborne pathogen that leads to various diseases due to its biofilm and virulence factors .

Mode of Action

(2R,3R)-butane-2,3-diol interacts with Staphylococcus aureus by inhibiting the formation of biofilm and reducing the virulence of the bacterium . It has been shown to cause a collapse in the biofilm architecture and a decrease in the viability of biofilm cells .

Biochemical Pathways

The compound affects various biochemical pathways in Staphylococcus aureus. Many downregulated genes and proteins related to surface proteins were involved in biofilm formation, including clumping factor A (ClfA), iron-regulated surface determinants (IsdA, IsdB, and IsdC), fibrinogen-binding proteins (FnbA, FnbB), and serine protease . Additionally, it regulated a wide range of genes and proteins enriched in bacterial pathogenesis, cell envelope, amino acid metabolism, purine and pyrimidine metabolism, and pyruvate metabolism .

Result of Action

The result of the action of (2R,3R)-butane-2,3-diol is the significant reduction in the virulence and biofilm formation of Staphylococcus aureus, leading to a decrease in the bacterium’s ability to cause diseases .

Action Environment

The action of (2R,3R)-butane-2,3-diol can be influenced by environmental factors. For instance, the production of (2R,3R)-butane-2,3-diol by engineered Pichia pastoris was shown to be efficient, suggesting that the compound’s action, efficacy, and stability can be influenced by the microbial environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(R,R)-2,3-Butanediol can be synthesized through several methods. One common approach is the microbial fermentation of carbohydrates using specific strains of bacteria such as Klebsiella pneumoniae and Bacillus polymyxa. The fermentation process involves the conversion of sugars like glucose and xylose into (2R,3R)-butane-2,3-diol under anaerobic conditions.

Another synthetic route involves the chemical reduction of diacetyl (2,3-butanedione) using reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction conditions typically include a solvent like ethanol or water and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of (2R,3R)-butane-2,3-diol often employs large-scale fermentation processes. The fermentation broth is subjected to downstream processing, including filtration, distillation, and crystallization, to isolate and purify the compound. The choice of microbial strain, fermentation conditions, and purification techniques are optimized to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

(R,R)-2,3-Butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: (R,R)-2,3-Butanediol can be oxidized to diacetyl (2,3-butanedione) using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to butane-2,3-diol using reducing agents like lithium aluminum hydride.

Substitution: (R,R)-2,3-Butanediol can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Diacetyl (2,3-butanedione)

Reduction: Butane-2,3-diol

Substitution: Halogenated 2,3-butanediol derivatives

Comparación Con Compuestos Similares

(R,R)-2,3-Butanediol is compared with its stereoisomers (S,S)-2,3-butanediol and meso-2,3-butanediol. While all three compounds share similar chemical properties, their biological activities and applications can differ significantly due to their stereochemistry.

(S,S)-2,3-Butanediol: This stereoisomer has similar chemical properties but may exhibit different biological activities and applications.

Meso-2,3-Butanediol: This non-chiral form has different physical and chemical properties compared to the chiral forms and may be used in different industrial applications.

The uniqueness of (2R,3R)-butane-2,3-diol lies in its specific stereochemistry, which can influence its reactivity, biological activity, and suitability for various applications.

Actividad Biológica

(2R,3R)-butane-2,3-diol (often abbreviated as 2,3-BDO) is a chiral compound that exhibits a range of biological activities and potential applications in biotechnology and agriculture. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its significance.

(2R,3R)-butane-2,3-diol is a diol with two chiral centers, making it optically active. It can be synthesized through various methods, including fermentation processes using specific microbial strains such as Klebsiella oxytoca and Escherichia coli . The compound is produced naturally by several microorganisms during metabolic processes and can also be found in certain plants, including cocoa butter and Ruta graveolens .

Antifungal and Plant Growth Promotion

Research has shown that 2,3-BDO plays a significant role in enhancing plant growth and modulating soil microbiomes. A study demonstrated that when applied to pepper roots, 2,3-BDO induced the secretion of root exudates that inhibited the growth of pathogenic fungi such as Ralstonia solanacearum and saprophytic fungi like Trichoderma sp. . This suggests that 2,3-BDO may enhance plant defense mechanisms against pathogens.

- Case Study : In an experiment involving Bacillus subtilis, it was observed that strains overexpressing 2,3-BDO maintained better rhizosphere colonization compared to wild-type strains. The overexpression led to a reduction in fungal colonization on plant roots over time .

Microbial Metabolism

The compound is also significant in microbial metabolism. Certain bacterial strains utilize 2,3-BDO for growth, indicating its role as a carbon source. Key enzymes involved in its metabolism include butanediol dehydrogenase, which facilitates the conversion of 2,3-BDO into acetoin . This metabolic pathway is crucial for the survival of these microorganisms in various environments.

The biological activity of (2R,3R)-butane-2,3-diol can be attributed to several mechanisms:

- Induction of Plant Defense Genes : Direct application of 2,3-BDO has been shown to induce the expression of pathogenesis-related genes in plants. For instance, genes such as CaPR2, CaSAR8.2, and CaPAL were upregulated in response to 2,3-BDO treatment .

- Modulation of Soil Microbiota : The compound influences the composition of soil microbiota by promoting beneficial bacteria while inhibiting harmful pathogens. This dual action enhances soil health and plant resilience .

Comparative Analysis of Stereoisomers

The biological activity of (2R,3R)-butane-2,3-diol can be contrasted with its stereoisomers:

| Stereoisomer | Biological Activity | Key Applications |

|---|---|---|

| (2R,3R)-BDO | Promotes plant growth; inhibits pathogens | Agriculture; biopesticides |

| meso-2,3-BDO | Limited activity; less effective in plant interactions | Less common in applications |

| (2S,3S)-BDO | Similar to meso form; less studied | Potentially useful but under-researched |

Propiedades

IUPAC Name |

(2R,3R)-butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026532, DTXSID801031371 | |

| Record name | rel-(2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

77.00 to 78.00 °C. @ 10.00 mm Hg | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24347-58-8, 6982-25-8 | |

| Record name | (2R,3R)-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24347-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanediol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024347588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDIOL, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6510BGK6C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-BUTANEDIOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR02B2286A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19.7 °C | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What microorganisms are commonly used for (R,R)-2,3-butanediol production?

A1: Several microorganisms naturally produce (R,R)-2,3-butanediol. These include Paenibacillus polymyxa [, , , , ], Klebsiella oxytoca [, , , ], and Bacillus subtilis [, , , , ]. Engineered strains of Escherichia coli have also been developed for its production. [, , , , ]

Q2: How can (R,R)-2,3-butanediol production be enhanced in these microorganisms?

A2: Several metabolic engineering strategies can be employed:* Overexpressing key enzymes: Increasing the expression of enzymes like 2,3-butanediol dehydrogenase can enhance (R,R)-2,3-butanediol production. [, , ]* Optimizing fermentation conditions: Adjusting factors like aeration, temperature, and medium composition (e.g., adding specific amino acids) can significantly impact yield. [, , , , ]* Utilizing alternative carbon sources: Strains have been engineered to utilize cheaper and more abundant carbon sources like glucose, glycerol, and even lignocellulosic biomass for (R,R)-2,3-butanediol production. [, , , , ]* Regulating cofactor homeostasis: Balancing the NAD+/NADH ratio through methods like introducing photocatalytic coenzyme regeneration systems can improve metabolic efficiency. []

Q3: What are the challenges in microbial (R,R)-2,3-butanediol production?

A3:* Byproduct formation: Microorganisms often produce byproducts like acetoin, acetate, lactate, and ethanol alongside (R,R)-2,3-butanediol, affecting its yield and purity. [, , ]* Oxygen availability: The optimal oxygen level for (R,R)-2,3-butanediol production is often a delicate balance, with both high and low levels favoring byproducts instead. [, ]* Substrate utilization: Efficient utilization of complex substrates like lignocellulosic biomass remains a challenge for achieving commercially viable (R,R)-2,3-butanediol production. []

Q4: What are the advantages of using Paenibacillus polymyxa for (R,R)-2,3-butanediol production?

A4: Paenibacillus polymyxa is a promising strain because it naturally produces high optical purity (R,R)-2,3-butanediol. [, , ] Research focuses on optimizing its fermentation conditions and enhancing its metabolic pathways to achieve commercially viable production levels. [, , ]

Q5: What are the applications of (R,R)-2,3-butanediol?

A5: (R,R)-2,3-Butanediol has several applications:* Chiral building block: Its chirality makes it valuable for synthesizing optically active compounds, including pharmaceuticals and other fine chemicals. [, , ]* Chiral auxiliary: It can act as a chiral directing group in asymmetric synthesis, enabling the formation of specific enantiomers with high selectivity. [, ]* Potential biofuel: Its chemical properties make it a potential biofuel or a precursor for producing other biofuels. [, ]* Flavoring agent: It contributes to the aroma profile of fermented products like yellow wine. []

Q6: Can you elaborate on the use of (R,R)-2,3-butanediol as a chiral auxiliary?

A6: (R,R)-2,3-Butanediol can be incorporated into a molecule to control the stereochemical outcome of subsequent reactions. For example, it was used in the synthesis of (S)-α-chloro boronic esters by influencing the stereochemistry of the reaction with (dichloromethyl)lithium. [, ]

Q7: How does (R,R)-2,3-butanediol influence the quality of yellow wine?

A7: (R,R)-2,3-Butanediol contributes to the flowery and pungent aroma of yellow wine. [] Its concentration changes during fermentation, and understanding its production kinetics can help optimize the flavor profile of the final product.

Q8: What are the future research directions in (R,R)-2,3-butanediol production and applications?

A8:

Improving microbial production: Further optimizing metabolic pathways and developing robust strains that can utilize diverse substrates efficiently are crucial for industrial-scale production. []* Exploring novel applications: Investigating (R,R)-2,3-butanediol's potential in synthesizing new pharmaceuticals, chiral materials, and bio-based polymers holds promise.* Life Cycle Analysis:* Conducting comprehensive assessments of the environmental impact of (R,R)-2,3-butanediol production from various feedstocks will guide sustainable biomanufacturing practices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.